

Application Note: 3-(4-Hydroxyphenyl)propionitrile as a Reference Standard in Chromatography

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Compound of Interest

Compound Name: **3-(4-Hydroxyphenyl)propionitrile**

Cat. No.: **B013598**

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Abstract

This document provides a comprehensive guide to utilizing **3-(4-Hydroxyphenyl)propionitrile** as a reference standard in chromatographic applications. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection are outlined, including system suitability, preparation of standards, and a representative analytical method for quantification. This application note also includes tables with representative quantitative data and a diagram illustrating a relevant biological signaling pathway for a structurally related compound.

Introduction

3-(4-Hydroxyphenyl)propionitrile, also known as phloretin nitrile, is a chemical compound with a nitrile group and a hydroxyphenyl group. Its distinct chemical properties make it a valuable reference standard in various analytical techniques, particularly in chromatography. The use of a well-characterized reference standard is crucial for the accurate quantification and identification of analytes in complex matrices, which is a fundamental requirement in pharmaceutical research and drug development. This document details the application of **3-(4-Hydroxyphenyl)propionitrile** as a reference standard for chromatographic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-Hydroxyphenyl)propionitrile** is presented in Table 1.

Table 1: Physicochemical Properties of **3-(4-Hydroxyphenyl)propionitrile**

Property	Value
CAS Number	17363-01-8
Molecular Formula	C ₉ H ₉ NO
Molecular Weight	147.17 g/mol
Appearance	White to off-white crystalline powder
Melting Point	79-82 °C
Solubility	Soluble in methanol, ethanol, and acetonitrile. Sparingly soluble in water.
Storage	2-8°C, protected from light and moisture

Chromatographic Analysis

A representative High-Performance Liquid Chromatography (HPLC) method with UV detection is described below for the quantification of **3-(4-Hydroxyphenyl)propionitrile**. This method can be adapted and validated for specific applications.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
- Chemicals and Reagents:
 - **3-(4-Hydroxyphenyl)propionitrile** reference standard (purity ≥98%)
 - Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade, filtered and deionized)
- Formic acid (optional, for mobile phase modification)

Experimental Protocol: HPLC-UV Method

1. Preparation of Mobile Phase:

- Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v).
- For improved peak shape, 0.1% formic acid can be added to the aqueous component.
- Degas the mobile phase before use.

2. Preparation of Standard Stock Solution:

- Accurately weigh approximately 10 mg of **3-(4-Hydroxyphenyl)propionitrile** reference standard.
- Dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.

3. Preparation of Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

- A representative set of chromatographic conditions is provided in Table 2.

Table 2: Representative HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	275 nm
Run Time	10 minutes

5. System Suitability:

- Before sample analysis, perform system suitability tests by injecting a working standard solution (e.g., 20 µg/mL) multiple times (n=5).
- The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

6. Calibration Curve:

- Inject the prepared working standard solutions in triplicate.
- Construct a calibration curve by plotting the peak area against the concentration of **3-(4-Hydroxyphenyl)propionitrile**.

7. Sample Analysis:

- Prepare sample solutions by dissolving the material to be tested in a suitable solvent and diluting with the mobile phase to a concentration within the calibration range.
- Inject the sample solutions and determine the concentration of **3-(4-Hydroxyphenyl)propionitrile** from the calibration curve.

Representative Quantitative Data

The following tables summarize representative quantitative data obtained from a method validation study for the HPLC-UV analysis of **3-(4-Hydroxyphenyl)propionitrile**.

Table 3: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	-	~4.5
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 5000
RSD of Peak Area (%)	$\leq 2.0\%$	0.8%
RSD of Retention Time (%)	$\leq 2.0\%$	0.3%

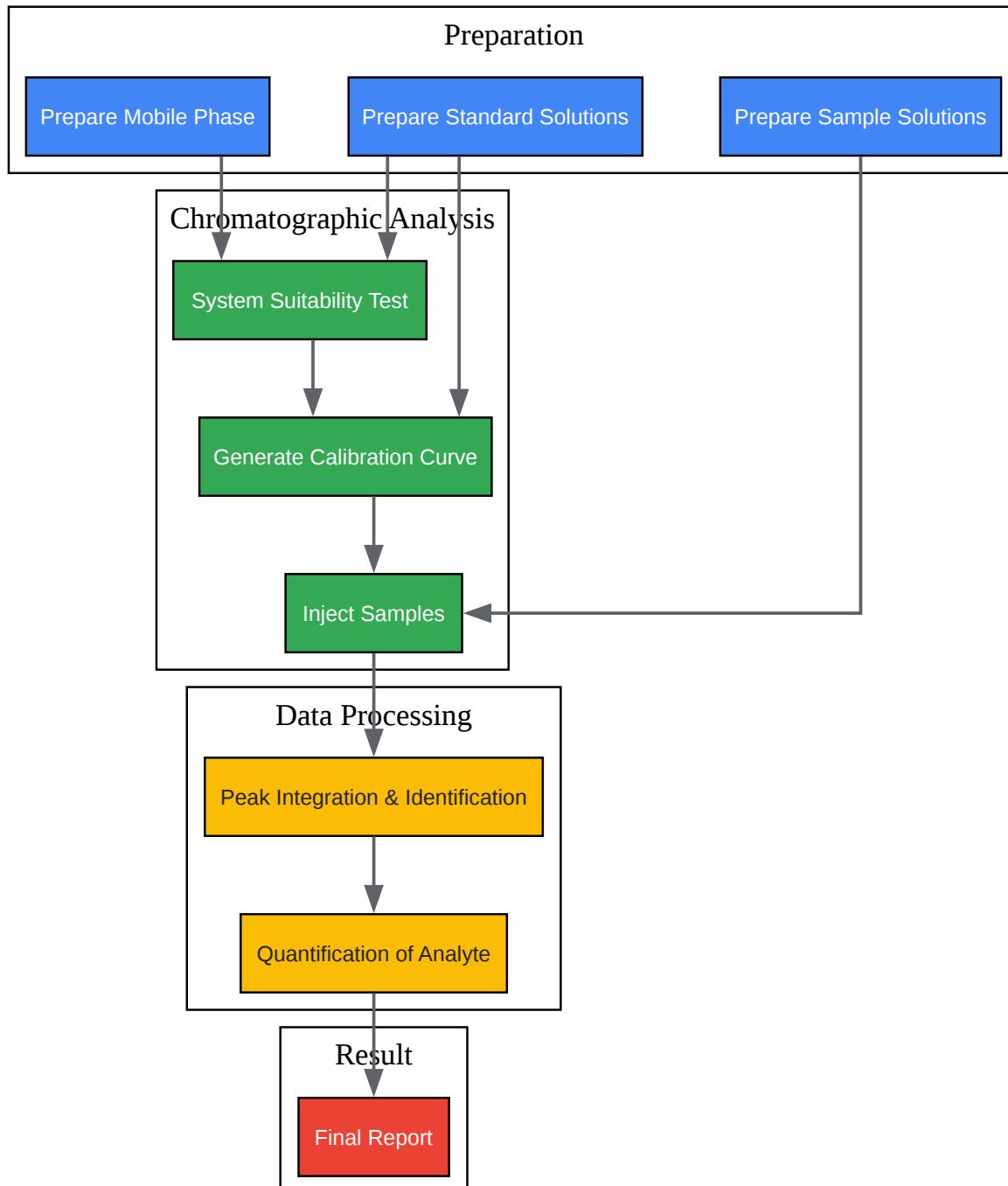
Table 4: Method Validation Parameters

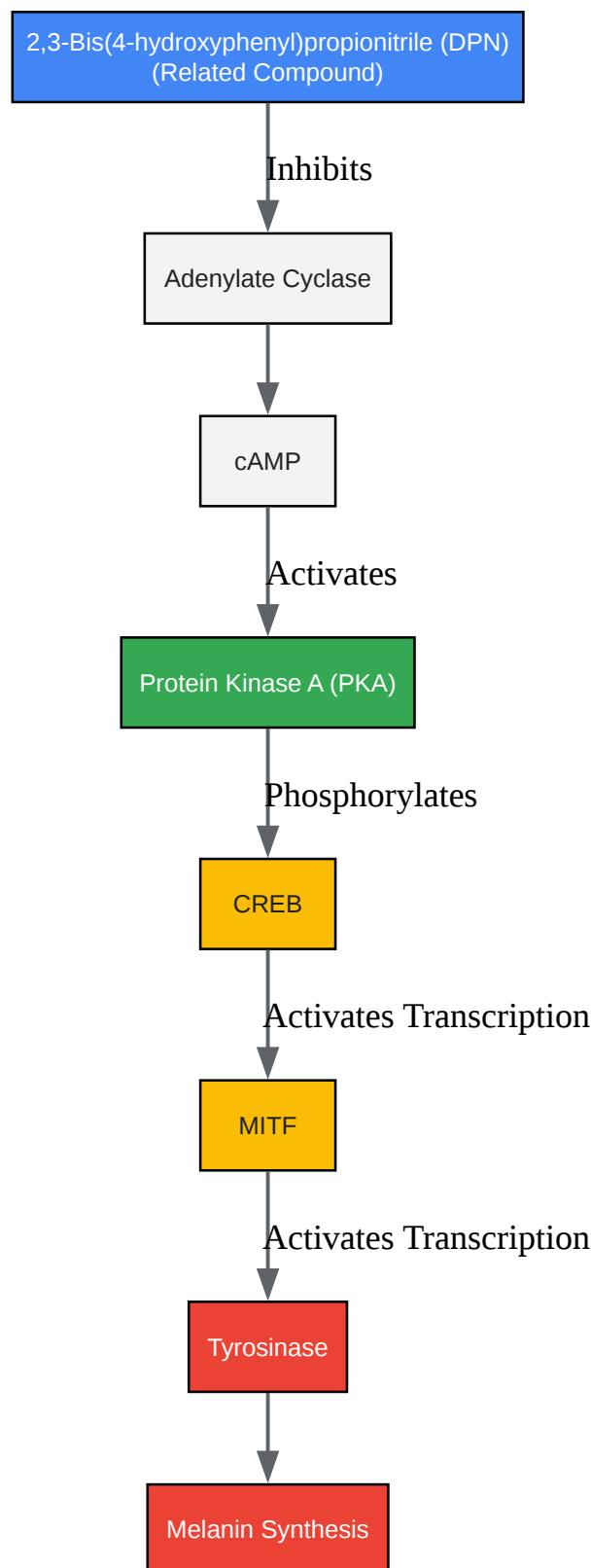
Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	1 - 100
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.2
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	0.7
Accuracy (Recovery %)	98.5% - 101.2%
Precision (RSD %)	< 1.5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using **3-(4-Hydroxyphenyl)propionitrile** as a reference standard in a chromatographic analysis.



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